6-(methylsulfanyl)-4-morpholino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
6-(methylsulfanyl)-4-morpholino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. This compound is characterized by the presence of a pyrazolo[3,4-d]pyrimidine core, which is a fused ring system consisting of a pyrazole ring and a pyrimidine ring. The compound also contains a methylsulfanyl group at the 6-position, a morpholino group at the 4-position, and a phenyl group at the 1-position. These structural features contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(methylsulfanyl)-4-morpholino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with suitable reagents to form the pyrazolo[3,4-d]pyrimidine core. The morpholino group can be introduced through nucleophilic substitution reactions involving morpholine and a suitable leaving group . The phenyl group is typically introduced through palladium-catalyzed cross-coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
6-(methylsulfanyl)-4-morpholino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Reduction: The compound can undergo reduction reactions to modify the pyrazolo[3,4-d]pyrimidine core or the substituents.
Substitution: Nucleophilic substitution reactions can be used to introduce different functional groups at various positions on the compound.
Common Reagents and Conditions
Oxidizing Agents: m-chloroperbenzoic acid, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Morpholine, thiols, amines.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Substitution Products: Various substituted pyrazolo[3,4-d]pyrimidines depending on the nucleophile used.
Scientific Research Applications
6-(methylsulfanyl)-4-morpholino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 6-(methylsulfanyl)-4-morpholino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the modulation of various cellular processes, including cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A core structure shared with the compound, known for its biological activity.
Pyrido[2,3-d]pyrimidine: Another fused heterocyclic system with similar biological properties.
Quinazoline: A related heterocyclic compound with kinase inhibitory activity.
Uniqueness
6-(methylsulfanyl)-4-morpholino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is unique due to the presence of the methylsulfanyl and morpholino groups, which enhance its chemical reactivity and biological activity. The combination of these substituents with the pyrazolo[3,4-d]pyrimidine core provides a distinct profile that can be exploited for various scientific and therapeutic applications.
Properties
IUPAC Name |
4-(6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5OS/c1-23-16-18-14(20-7-9-22-10-8-20)13-11-17-21(15(13)19-16)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEVBNSRNCFUMAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=NN2C3=CC=CC=C3)C(=N1)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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